
Hydrochloride dihydrate
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Overview
Description
Hydrochloride dihydrate refers to a crystalline salt form where a base compound is combined with hydrochloric acid (HCl) and incorporates two water molecules (H₂O) into its lattice structure. This hydration significantly influences physicochemical properties such as solubility, stability, and bioavailability, making it a critical formulation in pharmaceuticals. For example, morphine this compound and quinine this compound are widely studied for their roles in analgesia and chiral resolution, respectively . The dihydrate form often enhances shelf life and controlled release in drug delivery systems, as seen in quinine this compound embedded in saponite nanocomposites .
Q & A
Basic Research Questions
Q. What experimental methods are critical for synthesizing and characterizing hydrochloride dihydrates?
- Synthesis : Use solvent evaporation or slow cooling under controlled humidity to promote dihydrate formation. Temperature gradients should be monitored to avoid partial dehydration .
- Characterization :
- X-ray Diffraction (XRD) : Confirm crystal structure and hydration state using SHELX software for refinement .
- Thermogravimetric Analysis (TGA) : Quantify water content by mass loss between 80–120°C (typical dehydration range for dihydrates) .
- Nuclear Magnetic Resonance (NMR) : Verify molecular integrity and hydrogen bonding networks involving water molecules .
Q. How do researchers ensure the stability of hydrochloride dihydrates during storage?
- Storage Conditions : Store at 4°C in airtight containers with desiccants to prevent humidity-driven phase transitions. For long-term storage, -20°C is recommended .
- Stability Testing : Conduct accelerated aging studies under varying humidity (10–90% RH) and temperature (25–40°C) to identify degradation thresholds .
Q. What analytical techniques are used to distinguish hydrochloride dihydrates from anhydrous or solvated forms?
- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to water release (~100–150°C for dihydrates) .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity and water adsorption/desorption isotherms to differentiate hydrates from anhydrates .
Advanced Research Questions
Q. How can hydration/dehydration mechanisms in hydrochloride dihydrates be mechanistically studied?
- In Situ XRD or Raman Spectroscopy : Monitor structural changes during dehydration in real time to identify intermediate phases .
- Molecular Dynamics Simulations : Model water molecule interactions within the crystal lattice to predict stability under varying conditions .
Q. What strategies resolve contradictions in reported bioactivity data for hydrochloride dihydrates (e.g., variable IC₅₀ values)?
- Crystallographic Validation : Confirm the hydration state of the tested compound, as anhydrous forms may exhibit altered solubility and bioavailability .
- Standardized Assay Conditions : Control humidity during bioassays to prevent unintended dehydration, which can skew activity measurements .
Q. How does polymorphism in hydrochloride dihydrates impact drug development?
- Polymorph Screening : Use high-throughput crystallization screens (e.g., solvent/antisolvent diffusion) to identify all possible hydrate forms .
- Bioequivalence Testing : Compare dissolution rates and pharmacokinetics of polymorphs to ensure consistent therapeutic performance .
Q. What role do water molecules play in stabilizing hydrochloride dihydrate crystal structures?
- Hydrogen-Bond Analysis : Use single-crystal XRD to map water-mediated hydrogen bonds, which often contribute to lattice energy and thermal stability .
- Conformational Studies : Compare molecular conformations in dihydrates vs. solvates; water molecules may enforce specific orientations that enhance stability .
Q. Methodological Considerations for Data Interpretation
Q. How to address discrepancies in thermal analysis data (e.g., TGA vs. DSC results)?
- Multi-Method Validation : Cross-reference TGA mass loss with DSC enthalpy changes to confirm dehydration events .
- Controlled Heating Rates : Use slow heating rates (1–2°C/min) to avoid kinetic masking of overlapping thermal events .
Q. What experimental designs minimize artifacts in hydrate characterization?
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Hydration Differences
Hydrochloride dihydrates exhibit distinct structural motifs compared to anhydrous or monohydrate forms. For instance:
- Morphine hydrochloride dihydrate features water molecules that stabilize Cl⁻ counterions through hydrogen bonding, whereas anhydrous morphine hydrochloride lacks this stabilization, leading to hygroscopicity .
- L-Phenylalanyl-L-alanine hydrochloride shows altered IR-spectroscopic profiles compared to its non-hydrated counterpart due to water-mediated hydrogen bonding, as demonstrated by polarized IR spectroscopy .
Table 1: Comparative Properties of this compound Compounds
*DPHD: cis-8,10-di-N-propyllobelidiol this compound
Pharmacological and Functional Comparisons
- DPHD demonstrates 14–119-fold lower potency than morphine but acts via multiple pathways (μ, δ, κ opioid receptors, serotonin, and nitric oxide), reducing addiction liability compared to classical opioids .
- Naloxone this compound serves as an opioid antagonist with rapid action, contrasting with quinine this compound’s non-opioid applications in stereochemistry .
Research Implications and Challenges
Hydrochloride dihydrates face challenges in hydration-dependent stability, necessitating precise storage conditions. For example, harmaline this compound degrades above 60% relative humidity, limiting its use in tropical climates . Conversely, their defined crystal structures (e.g., quinine this compound) enable applications in nanotechnology and enantiomer separation . Future research should address humidity-controlled packaging and co-crystallization techniques to enhance stability.
Properties
CAS No. |
13465-05-9 |
---|---|
Molecular Formula |
ClH5O2 |
Molecular Weight |
72.49 g/mol |
IUPAC Name |
dihydrate;hydrochloride |
InChI |
InChI=1S/ClH.2H2O/h1H;2*1H2 |
InChI Key |
NSNHWTBQMQIDCF-UHFFFAOYSA-N |
Canonical SMILES |
O.O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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